Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate
Description
Properties
IUPAC Name |
methyl 2-[3-(phenylcarbamoyl)naphthalen-2-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19(22)13-25-18-12-15-8-6-5-7-14(15)11-17(18)20(23)21-16-9-3-2-4-10-16/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNXLMSUYGCKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate typically involves the esterification of {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Biological Applications
The compound has been studied for its diverse biological activities, which include:
Anticancer Activity
Research indicates that Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that it could inhibit cell growth and induce apoptosis in human cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HCT-116 | 4.5 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. It acts as an inhibitor of specific inflammatory pathways, potentially useful for treating conditions like rheumatoid arthritis and asthma.
Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties of this compound was conducted using various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at concentrations above 5 µg/mL.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-Naphthyl Ether (Naproxen EP Impurity M)
- Structure: Simplifies the target compound by replacing the anilinocarbonyl and methoxyacetate groups with a single methoxy group on naphthalene.
- Molecular Formula : C₁₁H₁₀O; Molecular Weight : 158.20 g/mol .
- Key Differences: Lacks hydrogen-bonding capacity from the urea group and the ester’s reactivity.
Ethyl 2-[(3-methylphenyl)amino]acetate
- Structure: Shares an ester group but replaces the naphthyl-urea system with a 3-methylphenylamino moiety.
- Molecular Formula: C₁₁H₁₅NO₂; Molecular Weight: 193.24 g/mol; logP: 2.6 .
- Key Differences: The amino group introduces basicity and different electronic effects compared to the urea group. Reduced aromaticity limits π-π stacking interactions.
N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Structure : Features an acetamide linkage and a coumarin core instead of naphthalene.
- Synthesis : Prepared via cyclization with mercaptoacetic acid and ZnCl₂, contrasting with the target compound’s likely esterification or coupling routes .
- Key Differences : Amide groups confer greater hydrolytic stability compared to esters, while the coumarin system offers fluorescence properties absent in the target compound.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | logP (Estimated) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate | 362.38 | Urea, Ester, Naphthalene | ~3.5 | 2 donors, 4 acceptors |
| Methyl 2-Naphthyl Ether | 158.20 | Ether, Naphthalene | ~2.8 | 0 donors, 1 acceptor |
| Ethyl 2-[(3-methylphenyl)amino]acetate | 193.24 | Ester, Amine | 2.6 | 1 donor, 3 acceptors |
| N-(2-Substituted-4-oxothiazolidin-3-yl)acetamides | ~350–400 | Amide, Thiazolidinone | ~2.0–3.0 | 2 donors, 5 acceptors |
Notes:
- Higher logP values for naphthalene derivatives suggest increased membrane permeability relative to coumarin-based amides .
Biological Activity
Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features an anilinocarbonyl group attached to a naphthalene moiety, which is linked through an ether bond to a methyl acetate group. Its unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that are crucial for cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential microbial enzymes .
Antimicrobial Properties
Research has indicated that this compound demonstrates significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2021) reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects of this compound against common pathogens.
- Methodology : Disk diffusion and broth dilution methods were employed.
- Results : The compound displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.
-
Investigation into Anticancer Activity :
- Objective : To explore the anticancer effects on breast cancer cell lines.
- Methodology : Cell viability assays and flow cytometry were used to assess apoptosis.
- Results : A significant decrease in cell viability was observed at concentrations above 50 µM, with increased apoptotic cells noted in treated groups compared to controls .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate, and how are intermediates characterized?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, the naphthyloxy moiety can be introduced through coupling of 3-(anilinocarbonyl)-2-naphthol with methyl chloroacetate under basic conditions. Intermediates like 3-(anilinocarbonyl)-2-naphthol should be characterized using - and -NMR to confirm hydroxyl group substitution and FTIR to verify ester bond formation. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : -NMR identifies aromatic protons (6.8–8.5 ppm) and ester methyl groups (~3.8 ppm). -NMR confirms carbonyl carbons (amide: ~165 ppm; ester: ~170 ppm).
- FTIR : Peaks at ~1740 cm (ester C=O) and ~1660 cm (amide C=O) validate functional groups.
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion consistency with the formula . Split peaks in NMR or MS may indicate diastereomers, requiring chiral HPLC for resolution .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods to avoid inhalation of fine powders. Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per institutional guidelines. Toxicity data should be extrapolated from structurally similar naphthyl esters, with acute exposure treated via copious water rinsing and medical consultation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer: Employ Design of Experiments (DOE) to assess variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst (e.g., DMAP). Response Surface Methodology (RSM) can model interactions between parameters. For example, higher yields may occur in DMF at 60°C with 5 mol% DMAP. Monitor side reactions (e.g., hydrolysis) via inline FTIR or LC-MS. Scale-up requires solvent recovery systems to minimize waste .
Q. How can this compound be applied in enzyme inhibition studies, and what assays are suitable?
- Methodological Answer: The amide and ester groups may interact with proteases or hydrolases. Use kinetic assays (e.g., fluorogenic substrates) to measure IC values. For example, pre-incubate the compound with trypsin and monitor residual activity using Boc-Gln-Ala-Arg-AMC. Crystallography or molecular docking can identify binding modes in enzyme active sites. Control experiments should exclude solvent effects (e.g., DMSO <1% v/v) .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer: Contradictory NMR peaks (e.g., split signals) may arise from diastereomers or rotamers. Use variable-temperature NMR to assess rotational barriers, or employ 2D techniques (COSY, HSQC) to assign overlapping signals. For MS anomalies, cross-check with alternative ionization methods (ESI vs. APCI). If impurities persist, optimize purification via gradient flash chromatography (e.g., 5–40% ethyl acetate in hexane) .
Q. What theoretical frameworks guide the design of studies involving this compound’s reactivity?
- Methodological Answer: Ground studies in Frontier Molecular Orbital (FMO) theory to predict sites of nucleophilic/electrophilic attack. Computational tools (Gaussian, ORCA) can calculate HOMO-LUMO gaps for the naphthyloxy and anilinocarbonyl moieties. For photochemical studies, TD-DFT models estimate excited-state behavior. Mechanistic hypotheses should align with Hammett plots or kinetic isotope effects to validate electron-donating/withdrawing substituent impacts .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
